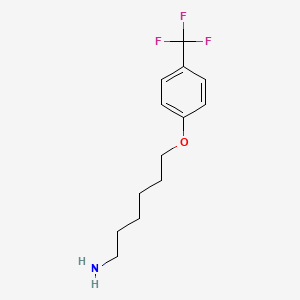

6-(4-Trifluoromethylphenoxy)-hexylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18F3NO |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

6-[4-(trifluoromethyl)phenoxy]hexan-1-amine |

InChI |

InChI=1S/C13H18F3NO/c14-13(15,16)11-5-7-12(8-6-11)18-10-4-2-1-3-9-17/h5-8H,1-4,9-10,17H2 |

InChI Key |

KCCFVQQUFXYKHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 4 Trifluoromethylphenoxy Hexylamine

Established Synthetic Routes to 6-(4-Trifluoromethylphenoxy)-hexylamine

The most common and well-established synthetic route to this compound involves a three-stage process: formation of an ether linkage, followed by oxidation of a terminal alcohol, and concluding with the introduction of the amine functionality.

Precursor Synthesis and Halogenation Reactions

The synthesis commences with readily available starting materials. Key precursors include 4-(trifluoromethyl)phenol (B195918) and a C6 bifunctional alkane, such as 1,6-hexanediol (B165255) or 6-bromo-1-hexanol (B126649). In a typical precursor synthesis, one of the hydroxyl groups of 1,6-hexanediol can be selectively protected, and the other converted to a good leaving group, such as a halide (bromide or chloride), setting the stage for the subsequent ether formation. Alternatively, commercially available 6-bromo-1-hexanol serves as a direct precursor.

Another strategy involves the initial preparation of a protected amino-alcohol, such as N-(6-hydroxyhexyl)phthalimide, which can then undergo etherification with 4-trifluoromethylphenol. This approach introduces the nitrogen atom early in the synthetic sequence.

Ether Formation Strategies (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is the cornerstone for constructing the ether linkage in this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this synthesis, the sodium or potassium salt of 4-trifluoromethylphenol (the phenoxide) is reacted with a 6-halo-1-hexanol, such as 6-bromo-1-hexanol.

The general reaction is as follows:

4-CF₃-C₆H₄-OH + Base → 4-CF₃-C₆H₄-O⁻Na⁺ (or K⁺)

4-CF₃-C₆H₄-O⁻Na⁺ + Br-(CH₂)₆-OH → 4-CF₃-C₆H₄-O-(CH₂)₆-OH + NaBr

This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 reaction. The choice of base is critical, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) being commonly employed to deprotonate the phenol. The reaction temperature is usually maintained between 60-80 °C to ensure a reasonable reaction rate without promoting side reactions. The product of this step is 6-(4-trifluoromethylphenoxy)-1-hexanol.

Reductive Amination and Other Amine Functionalization Approaches

With the ether intermediate, 6-(4-trifluoromethylphenoxy)-1-hexanol, in hand, the next step is the introduction of the primary amine. A highly effective method for this transformation is a two-step sequence involving oxidation of the alcohol to an aldehyde, followed by reductive amination.

The primary alcohol is first oxidized to 6-(4-trifluoromethylphenoxy)hexanal. Common oxidizing agents for this step include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which are known for their mild conditions and high yields in converting primary alcohols to aldehydes.

Subsequently, the aldehyde undergoes reductive amination. This one-pot reaction involves the treatment of the aldehyde with an amine source, typically ammonia (B1221849) or ammonium (B1175870) chloride, in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used as they selectively reduce the intermediate imine in situ to the desired primary amine. Catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon is also a viable method.

An alternative to the oxidation-reductive amination sequence is the conversion of the terminal alcohol of 6-(4-trifluoromethylphenoxy)-1-hexanol to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with a nitrogen nucleophile like sodium azide (B81097) (NaN₃). The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Optimization of Reaction Conditions and Yields

For the Williamson ether synthesis, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance the reaction rate and yield, particularly when using less reactive alkyl halides or when dealing with solubility issues. The table below summarizes typical conditions and their impact on the yield of the etherification step.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaH | DMF | 60 | 12 | 85-95 |

| K₂CO₃ | Acetone | 56 (reflux) | 24 | 70-85 |

| Cs₂CO₃ | Acetonitrile | 82 (reflux) | 12 | >90 |

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of materials. Advanced synthetic strategies are employed to introduce structural diversity, including chirality.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced in the hexyl chain, requires stereoselective synthetic methods. One common approach involves the use of a chiral starting material, such as a chiral 1,2-diol, which can be elaborated into the desired chiral hexylamine (B90201) backbone.

Alternatively, asymmetric synthesis can be employed. For instance, an asymmetric reduction of a ketone precursor can establish a chiral alcohol, which is then converted to the amine with retention or inversion of configuration depending on the chosen route.

A powerful method for the direct stereoselective synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone. This can be achieved using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an amine source and a reducing agent. The catalyst creates a chiral environment that directs the addition of the hydride to one face of the intermediate imine, leading to the preferential formation of one enantiomer of the amine.

The table below illustrates the potential of asymmetric reductive amination for the synthesis of a chiral analogue.

| Ketone Precursor | Chiral Catalyst | Reducing Agent | Enantiomeric Excess (ee %) |

| 6-(4-CF₃-phenoxy)hexan-2-one | (R)-BINOL-derived Phosphoric Acid | Hantzsch Ester | up to 95% |

| 6-(4-CF₃-phenoxy)hexan-2-one | [Ir(cod)Cl]₂ / (R)-BINAP | H₂ | up to 98% |

These advanced strategies provide access to a wide range of structurally diverse and stereochemically defined analogues of this compound, enabling detailed investigations into their biological and material properties.

Development of Novel Catalytic Methods for C-O and C-N Bond Formation

The synthesis of the this compound scaffold relies on the formation of a key ether (C-O) bond and the presence of a terminal amine (C-N) group. The development of catalytic methods for these bond formations is crucial for efficient synthesis.

C-O Bond Formation: The ether linkage in this compound is typically formed through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, has been a foundational method for forming aryl ethers from aryl halides and alcohols. Modern advancements have introduced palladium- and copper-catalyzed systems with various ligands that allow these reactions to proceed under milder conditions with a broader substrate scope. For the synthesis of the target molecule, this would involve coupling 4-trifluoromethylphenol with a 6-halo-hexylamine derivative.

C-N Bond Formation: The primary amine group is a key site for functionalization. While it can be introduced via several methods, catalytic C-N bond-forming reactions like the Buchwald-Hartwig amination are paramount for synthesizing more complex derivatives. rsc.org This palladium-catalyzed cross-coupling allows for the formation of C-N bonds between aryl halides or triflates and amines. While not directly used to install the primary amine on the hexyl chain in the parent compound, it is a vital tool for subsequent arylation reactions at the amine terminus. Organocatalyzed approaches are also emerging as a sustainable alternative to metal-catalyzed reactions for C-N bond formation. researchgate.net

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules like this compound. Key areas of focus include the use of sustainable starting materials, reducing waste, and employing catalytic rather than stoichiometric reagents.

One significant green strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of amines with alcohols. This process, often catalyzed by earth-abundant metals, uses alcohols as alkylating agents, producing only water as a byproduct and avoiding the use of pre-activated alkyl halides which generate salt waste. osaka-u.ac.jp Another approach is the use of photoredox catalysis, which can enable the synthesis of linear aliphatic primary amines under sustainable conditions. rsc.org The development of reusable catalysts and the use of environmentally benign solvents like water are also central tenets being applied to the synthesis of related phenoxy-alkylamine compounds.

Functionalization and Derivatization of the this compound Scaffold

The reactivity of this compound is dominated by its primary amine, which serves as a versatile handle for a wide range of chemical modifications.

Chemical Modifications at the Hexylamine Terminus

The primary amine at the terminus of the hexyl chain is a nucleophilic center that readily participates in numerous bond-forming reactions.

Acylation, Alkylation, and Arylation Reactions of the Primary Amine

Acylation: The primary amine can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a vast array of functional groups.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination with aldehydes or ketones is a highly effective method for producing secondary and tertiary amines in a controlled manner. organic-chemistry.org

Arylation: The introduction of an aryl group at the nitrogen center, typically achieved through Buchwald-Hartwig amination, allows for the synthesis of N-aryl derivatives. This reaction demonstrates high functional group tolerance and broad applicability.

Carbamide and Urea Formation (e.g., via PhI(OAc)2 coupling)

The synthesis of ureas and carbamides from the primary amine of this compound is a key transformation. Unsymmetrical ureas, in particular, are prevalent in biologically active compounds. While traditional methods often involve hazardous reagents like isocyanates, modern approaches offer milder alternatives.

A notable method involves the use of the hypervalent iodine reagent phenyliodine(II) diacetate, PhI(OAc)₂, as a coupling mediator. This approach allows for the synthesis of unsymmetrical ureas by coupling amines with amides under metal-free conditions. The reaction proceeds through a Hofmann rearrangement of an iodonium (B1229267) intermediate to form an isocyanate in situ, which then reacts with the primary amine. This method avoids the need for high temperatures and inert atmospheres, making it a practical route for late-stage functionalization.

Table 1: Examples of Unsymmetrical Urea Synthesis using PhI(OAc)₂

| Amide Reactant | Amine Reactant | Product Yield |

| Benzamide | Benzylamine | 85% |

| 4-Methoxybenzamide | Cyclohexylamine | 78% |

| Acetamide | Aniline | 65% |

| Benzamide | This compound * | Predicted High |

Note: The reaction with this compound is predicted based on the established scope of the reaction with other primary amines.

Dealkylation Reactions of Tertiary Amine Derivatives

In cases where tertiary amine derivatives of this compound are synthesized, the subsequent removal of one of the N-alkyl groups (N-dealkylation) can be a necessary synthetic step to generate a secondary amine for further derivatization. nih.gov This transformation is a significant challenge due to the stability of C-N bonds. nih.gov

Several methods exist for N-dealkylation:

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to cleave a tertiary amine, yielding a cyanamide (B42294) that can be hydrolyzed to the secondary amine.

Chloroformate Reagents: Reagents such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) react with tertiary amines to form a carbamate (B1207046) intermediate, which is then cleaved under mild conditions to yield the secondary amine.

Catalytic Methods: Palladium-catalyzed methods have been developed for the dealkylation of various tertiary amines. These reactions can show selectivity based on the nature of the alkyl group, with cleavage being easier for certain types of C-N bonds (e.g., methine > methylene (B1212753) > methyl). nih.gov

Table 2: Common Methods for N-Dealkylation of Tertiary Amines

| Method | Reagent | Key Intermediate | Typical Conditions |

| Von Braun | Cyanogen bromide (BrCN) | Cyanamide | Inert solvent, then hydrolysis |

| Chloroformate | α-Chloroethyl chloroformate | Carbamate | Dichloroethane, then methanolysis |

| Modified-Polonovski | m-CPBA, then FeCl₂ | Iminium ion | Dichloromethane, low temperature |

| Catalytic | Pd/C, HCl | - | Water, 200°C |

Structural Diversification of the Trifluoromethylphenoxy Moiety

The aromatic ring of the 4-trifluoromethylphenoxy group is a key site for structural diversification, primarily through electrophilic aromatic substitution reactions. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. lkouniv.ac.inyoutube.com This deactivation means that harsher reaction conditions may be required compared to activated benzene (B151609) rings. wikipedia.org Furthermore, the -CF3 group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the trifluoromethyl group (i.e., positions 3 and 5 on the benzene ring). lkouniv.ac.in The existing phenoxy linkage is an ortho-, para-directing group; however, the strong deactivating and meta-directing effect of the -CF3 group is expected to dominate the regioselectivity of the reactions.

Common electrophilic aromatic substitution reactions that can be envisioned for the structural diversification of the trifluoromethylphenoxy moiety include nitration, halogenation, and sulfonation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. The resulting product would be the meta-nitro derivative.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). This would also yield the meta-substituted product.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished by reacting the compound with fuming sulfuric acid. Again, the substitution is expected to occur at the meta position.

The table below summarizes these potential electrophilic aromatic substitution reactions on the trifluoromethylphenoxy moiety.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-(3-Nitro-4-trifluoromethylphenoxy)-hexylamine |

| Bromination | Br₂, FeBr₃ | 6-(3-Bromo-4-trifluoromethylphenoxy)-hexylamine |

| Chlorination | Cl₂, AlCl₃ | 6-(3-Chloro-4-trifluoromethylphenoxy)-hexylamine |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-(6-aminohexyl)oxy)-5-(trifluoromethyl)benzene-1-sulfonic acid |

Nucleophilic aromatic substitution (SNA) could also be a potential pathway for diversification if an additional leaving group, such as a halogen, is present on the aromatic ring. nih.govmdpi.com For instance, if a fluoro group were present at a suitable position, it could be displaced by various nucleophiles.

Introduction of Additional Functionalities onto the Hexyl Chain

The hexyl chain of this compound provides multiple opportunities for the introduction of additional functionalities, both at the terminal amine and along the hydrocarbon backbone.

The primary amine group is a versatile functional handle for a variety of chemical transformations. One of the most common reactions is N-alkylation , where the hydrogen atoms on the nitrogen are replaced with alkyl groups. This can be achieved by reacting the amine with alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. libretexts.orgmasterorganicchemistry.com

A more controlled method for the functionalization of the primary amine is reductive amination . nih.govresearchgate.net This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers a high degree of control and is widely applicable. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride would yield the N,N-dimethylamino derivative.

Acylation of the primary amine is another important transformation, leading to the formation of amides. This can be achieved by reacting the amine with acyl chlorides or acid anhydrides. libretexts.org This reaction is generally high-yielding and selective for the amine group.

Beyond the terminal amine, the C-H bonds of the hexyl chain can also be functionalized. Recent advances in transition-metal catalysis have enabled the selective oxidation of C(sp3)-H bonds in aliphatic amines. nih.govresearchgate.net For instance, platinum-catalyzed terminal-selective C-H oxidation could potentially introduce a hydroxyl group at the terminal methyl group of the hexyl chain. nih.gov Protonation of the amine group can serve to electronically deactivate the C-H bonds proximal to the nitrogen, thereby favoring functionalization at positions remote from the amine. nih.gov

The following table outlines some potential chemical transformations for introducing functionalities onto the hexyl chain.

| Reaction Type | Reagents | Functional Group Introduced | Expected Product |

| N-Alkylation | Excess CH₃I, K₂CO₃ | N,N,N-trimethylammonium iodide | Quaternary ammonium salt |

| Reductive Amination | (CH₂O)n, NaBH(OAc)₃ | N,N-dimethylamino | 6-(4-Trifluoromethylphenoxy)-N,N-dimethylhexan-1-amine |

| N-Acylation | Acetyl chloride, Et₃N | N-acetyl | N-(6-(4-(Trifluoromethyl)phenoxy)hexyl)acetamide |

| Terminal C-H Hydroxylation | Pt catalyst, CuCl₂, H₂SO₄ | Hydroxyl (-OH) | 6-Hydroxy-6-(4-trifluoromethylphenoxy)-hexylamine |

These methodologies for the structural diversification of both the trifluoromethylphenoxy moiety and the hexyl chain allow for the synthesis of a wide array of derivatives of this compound, enabling the exploration of their chemical and physical properties.

Role of 6 4 Trifluoromethylphenoxy Hexylamine As a Key Synthetic Intermediate

Utilization in the Synthesis of Anti-proliferative Squaric Acid Derivatives

The synthesis of novel compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. Squaric acid derivatives, known as squaramides, have garnered significant interest due to their diverse biological activities, including anti-cancer properties. qub.ac.ukresearchgate.net The rigid and planar four-membered ring of the squaric acid moiety serves as a unique scaffold for the development of targeted therapies. nih.gov

Reaction with Substituted Squaric Acid Derivatives

The primary amine group of 6-(4-trifluoromethylphenoxy)-hexylamine serves as an excellent nucleophile for reaction with derivatives of squaric acid, such as dialkyl squarates. wikipedia.orgnih.gov This reaction proceeds via a nucleophilic substitution on the highly electrophilic carbon atoms of the cyclobutenedione ring. The general reaction involves the displacement of an alkoxy group from the dialkyl squarate by the primary amine, leading to the formation of a mono-substituted squaramide. A second substitution can then occur to yield a disubstituted squaramide.

The reaction can be represented as follows:

Step 1: Formation of the Mono-substituted Intermediate

Step 2: Formation of the Disubstituted Squaramide

Strategy for Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry that involves the introduction of chemical modifications at a late step in a synthetic sequence. This strategy allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, thereby accelerating the exploration of structure-activity relationships (SAR). The molecular architecture of this compound is particularly well-suited for LSF-based approaches.

The compound consists of three key regions that can be selectively modified: the terminal primary amine, the flexible hexyl linker, and the trifluoromethylphenoxy group. The primary amine serves as a crucial handle for a variety of chemical transformations, enabling the introduction of a wide array of functional groups. This allows medicinal chemists to systematically probe the impact of different substituents on a molecule's biological activity, selectivity, and pharmacokinetic profile.

The utility of this compound as a scaffold for LSF is exemplified in the systematic generation of derivatives to probe their therapeutic potential. By reacting the terminal amine with a variety of electrophiles, researchers can efficiently synthesize a matrix of compounds for biological evaluation.

For instance, a library of amide derivatives can be readily prepared by reacting this compound with a panel of carboxylic acids. This approach allows for the exploration of how changes in the steric and electronic properties of the acyl group affect target engagement and cellular activity. Similarly, reductive amination with a diverse set of aldehydes and ketones can introduce a wide range of substituents on the nitrogen atom, further expanding the chemical diversity of the resulting library.

The data generated from these LSF efforts are instrumental in building robust SAR models. By correlating the structural modifications with the observed biological activity, medicinal chemists can identify key pharmacophoric features and guide the design of next-generation compounds with improved potency and drug-like properties.

Table 1: Exemplar Late-Stage Functionalization Reactions of this compound

| Entry | Reagent | Reaction Type | Resulting Functional Group |

| 1 | Acyl Chloride | Acylation | Amide |

| 2 | Sulfonyl Chloride | Sulfonylation | Sulfonamide |

| 3 | Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary/Tertiary Amine |

| 4 | Isocyanate | Addition | Urea |

| 5 | Alkyl Halide | Alkylation | Secondary/Tertiary Amine |

The strategic application of LSF to the this compound scaffold underscores its importance as a key intermediate in the pursuit of novel therapeutics. This approach not only enhances the efficiency of the drug discovery process but also provides a powerful platform for the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

Exploration of 6 4 Trifluoromethylphenoxy Hexylamine Derivatives in Chemical Biology and Medicinal Chemistry

Design Principles for Novel Derivatives Based on the 6-(4-Trifluoromethylphenoxy)-hexylamine Core

The development of new chemical entities from a lead scaffold like this compound relies on a combination of rational design strategies and synthetic methodologies aimed at maximizing therapeutic potential while minimizing off-target effects.

Rational Design and Structure-Based Approaches

Rational drug design, often guided by the three-dimensional structure of a biological target, is a cornerstone in the optimization of lead compounds. By understanding the binding site of a target protein, medicinal chemists can design derivatives of this compound with enhanced affinity and selectivity. This process typically involves computational modeling to predict how modifications to the scaffold will affect its interaction with the target. For instance, if the trifluoromethyl group is predicted to occupy a hydrophobic pocket, analogs with alternative lipophilic groups might be synthesized to probe the limits of this interaction. Similarly, if the terminal amine forms a crucial salt bridge with an acidic residue in the binding site, derivatives with altered basicity or steric hindrance around the amine can be designed to modulate this interaction.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies to explore new chemical space and improve the drug-like properties of a lead compound. Scaffold hopping involves replacing the core structure of this compound with a different chemical framework while retaining the key pharmacophoric elements. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles.

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a more subtle but equally important tool. For example, the trifluoromethyl group itself is often considered a bioisostere of a methyl or chloro group, but with distinct electronic properties that can influence metabolic stability and binding affinity. mdpi.com In the context of the this compound scaffold, the phenoxy ether linkage could be replaced with a more stable linkage, or the phenyl ring could be substituted with a heterocycle to alter solubility and target interactions.

Combinatorial Organic Synthesis for Library Generation

To efficiently explore the chemical space around the this compound core, combinatorial synthesis is often employed. This high-throughput approach allows for the rapid generation of a large library of related compounds by systematically varying the different components of the scaffold. For example, a library could be created by reacting a common intermediate, such as 6-(4-trifluoromethylphenoxy)-hexyl bromide, with a diverse set of amines to generate a wide range of N-substituted derivatives. Similarly, variations in the aromatic ring could be introduced early in the synthetic sequence to produce a library with diverse phenoxy modifications. The biological screening of these libraries can then quickly identify promising candidates for further optimization.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have focused on systematically modifying each part of the molecule to determine its contribution to target binding and functional activity.

Influence of Phenoxy and Trifluoromethyl Group Modifications on Biological Interactions

SAR studies often involve synthesizing analogs with the trifluoromethyl group at different positions on the phenyl ring (ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups. The nature and position of these substituents can dramatically alter binding affinity and selectivity. For instance, moving the trifluoromethyl group from the para to the meta position might reorient the molecule in the binding pocket, leading to a different interaction profile.

| Modification | Position of CF3 | Other Substituents | Relative Activity |

| Derivative 1 | para | H | 1.0 |

| Derivative 2 | meta | H | 0.5 |

| Derivative 3 | para | 2-Fluoro | 1.2 |

| Derivative 4 | para | 3-Chloro | 0.8 |

This is an illustrative data table. Actual values would be dependent on the specific biological target and assay.

Impact of Hexyl Chain Length and Amine Substitution on Target Affinity and Selectivity

The hexyl chain acts as a flexible linker, allowing the terminal amine to optimally position itself for interaction with the target. The length and rigidity of this linker are critical parameters that are extensively explored in SAR studies. Shortening or lengthening the alkyl chain can significantly impact binding affinity, as it alters the distance between the phenoxy and amine pharmacophores. Introducing conformational constraints, such as double bonds or cyclic structures, into the chain can also enhance selectivity by pre-organizing the molecule into a bioactive conformation.

The terminal amine group is a key site for interaction, often forming salt bridges or hydrogen bonds with the target. SAR studies typically involve the synthesis of primary, secondary, and tertiary amines, as well as the introduction of various substituents on the nitrogen atom. These modifications can modulate the basicity (pKa) of the amine, its steric bulk, and its hydrogen bonding capacity, all of which are critical determinants of target affinity and selectivity.

| Chain Length | Amine Substitution | Target Affinity (IC50, nM) |

| 4 carbons | Primary | 50 |

| 5 carbons | Primary | 25 |

| 6 carbons | Primary | 10 |

| 7 carbons | Primary | 30 |

| 6 carbons | Methyl | 15 |

| 6 carbons | Ethyl | 22 |

| 6 carbons | Benzyl | 45 |

This is an illustrative data table. Actual values would be dependent on the specific biological target and assay.

Through the systematic application of these design principles and the detailed analysis of the resulting SAR data, researchers can effectively navigate the chemical space around the this compound scaffold to develop novel and potent modulators of biological function.

Conformational Analysis and its Relationship to Biological Activity

The three-dimensional conformation of a molecule is critical to its biological activity, governing how it interacts with the binding site of a protein. For derivatives containing the flexible hexylamine (B90201) linker, the spatial arrangement of the trifluoromethylphenoxy head group relative to the amine tail is a key determinant of binding affinity and efficacy.

While specific crystallographic or NMR conformational studies on this compound itself are not extensively detailed in publicly available literature, structure-activity relationship (SAR) analyses of related compounds consistently underscore the importance of molecular conformation. SAR studies on various inhibitors reveal that even minor structural perturbations can lead to unfavorable steric or electrostatic interactions, disrupting the molecule's fit within a binding pocket and causing a significant loss of biological activity. For instance, in studies of monoamine oxidase B (MAO-B) inhibitors, the substitution pattern on the phenyl ring is crucial; compounds with a trifluoromethyl group at the para-position exhibit significantly greater activity, suggesting an optimal conformational alignment within the enzyme's active site. This highlights that the molecule's ability to adopt a specific, low-energy conformation is essential for effective interaction with its biological target.

Biological Targets and Modulatory Activities of Related Compounds

Derivatives sharing the core structure of this compound have been investigated for their effects on a wide range of biological targets, demonstrating a broad spectrum of potential therapeutic applications.

Monoamine Oxidase B (MAO-B): The trifluoromethylphenoxy moiety is a feature in potent inhibitors of MAO-B, an enzyme that metabolizes neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels, a key strategy in managing neurodegenerative conditions such as Parkinson's disease. SAR studies have shown that derivatives with a trifluoromethyl substitution at the para-position of the phenyl ring are particularly effective. For example, the related compound (4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride is a potent MAO-B inhibitor that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating blood sugar. Inhibitors of DPP-IV, known as gliptins, are used to treat type 2 diabetes. nih.govfda.gov These inhibitors work by prolonging the action of incretins, which in turn enhances insulin (B600854) secretion in a glucose-dependent manner. mdpi.comnih.gov While direct studies on this compound derivatives as DPP-IV inhibitors are limited, the field represents a potential area for exploration given the broad utility of this chemical scaffold.

p38α Mitogen-Activated Protein Kinase (p38α MAPK): This enzyme is a key mediator in cellular responses to stress and inflammation. Alterations in p38 MAPK signaling are implicated in neurodegenerative processes. Inhibition of p38α has been shown to reduce neuroinflammation and offer neuroprotective effects, suggesting that compounds targeting this enzyme could be beneficial in conditions like dementia with Lewy bodies and Parkinson's disease. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy, particularly for non-small cell lung cancer. Inhibitors of EGFR block signaling pathways that lead to cell proliferation. Various heterocyclic scaffolds, such as quinazolines and pyrimidines, have been developed as potent EGFR inhibitors. Some of these are designed as irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP binding pocket of the enzyme. nih.gov

Table 1: Enzyme Inhibition by Related Compounds

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 4-(Benzyloxy)phenyl Derivatives | MAO-B | para-Trifluoromethyl substitution enhances inhibitory activity. who.int |

| Gliptins (e.g., Sitagliptin) | DPP-IV | Mitigates neurodegeneration and neuroinflammation in preclinical models. nih.gov |

| Pyridinylimidazole Analogs | p38α MAPK | Inhibition blocks the release of pro-inflammatory cytokines like TNF-α and IL-1. nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR | Showed potent inhibitory activity with IC50 values in the low micromolar range. nih.gov |

Histamine (B1213489) H3 Receptor: The Histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin (B10506). nih.govscispace.com As such, it is an attractive drug target for cognitive disorders. fda.gov Antagonists or inverse agonists of the H3R can enhance neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.

GPR84: G protein-coupled receptor 84 (GPR84) is primarily expressed in immune cells and is activated by medium-chain fatty acids. Its activation is linked to pro-inflammatory responses, including cytokine secretion and chemotaxis. frontiersin.orgnih.gov Therefore, GPR84 is considered a target for inflammatory and fibrotic diseases. frontiersin.org Modulators of this receptor could have therapeutic potential in managing chronic inflammation.

The 4-trifluoromethylphenoxy moiety is a hallmark of several selective serotonin reuptake inhibitors (SSRIs). SSRIs function by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. This mechanism is the basis for their use in treating depression and other mood disorders. nih.gov Analogs of fluoxetine, such as (R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenylpropaneamine, which share a similar structural core, have been synthesized and evaluated for their effects on neurotransmitter reuptake. mdpi.com Sustained inhibition of serotonin reuptake can, in turn, modulate other neurotransmitter systems, including the firing of dopamine neurons. clinicaltrials.gov

Derivatives containing a hexylamine chain have been investigated for their cytotoxic properties against various cancer cell lines. In one study, a hexylamine derivative, 2-[(p-Chlorophenyl)hydroxymethyl]-1-[(methylamino)hexyl]cyclohexanol, was tested against human embryonic kidney (HEK293), human melanoma (SK-MEL-28), and mouse fibroblast (NIH/3T3) cells. The compound showed a significant decrease in the viability of HEK293 cells at a concentration of 30 μM but did not significantly affect the melanoma or mouse cell lines at the tested concentrations. Other studies on related biguanide (B1667054) structures, such as derivatives of proguanil, have also demonstrated dose-dependent inhibition of clone formation in bladder and ovarian cancer cell lines.

Table 2: Anti-proliferative Activity of a Related Hexylamine Derivative

| Cell Line | Organism | Cell Type | Effect at 30 µM |

|---|---|---|---|

| HEK293 | Human | Embryonic Kidney | Significant decrease in cell viability |

| SK-MEL-28 | Human | Melanoma | Not significant |

| NIH/3T3 | Mouse | Fibroblast | Not significant |

The 8-aminoquinoline (B160924) class of drugs is crucial for treating malaria, particularly for its ability to eradicate the latent liver stages of Plasmodium vivax. nih.gov Tafenoquine, an 8-aminoquinoline derivative, features a 5-(3-trifluoromethyl)phenoxy moiety. It acts against multiple stages of the malaria parasite, including the blood and tissue forms. The mechanism is believed to involve the generation of reactive oxygen species that are toxic to the parasite. The inclusion of the trifluoromethylphenoxy group in such structures highlights its utility in the design of potent antiparasitic agents.

Mechanism of Action Investigations for Potent Derivatives

The discovery of potent bioactive molecules is merely the initial step in the development of novel chemical probes or therapeutic agents. A comprehensive understanding of how these molecules exert their effects at a molecular and cellular level is paramount. For derivatives of this compound that have demonstrated significant biological activity in initial screens, a rigorous investigation into their mechanism of action is essential. This process involves a multi-faceted approach to identify the specific biological targets, understand the subsequent effects on cellular pathways, and reconcile these findings with the observed physiological or pathological changes.

Confirming that a bioactive compound physically interacts with its intended molecular target within a complex cellular environment is a critical validation step. Target engagement assays provide this crucial evidence, moving beyond in vitro affinity measurements to demonstrate binding in a more biologically relevant context. Various biophysical and biochemical methods are employed to quantify the interaction between a drug candidate and its target protein.

One of the most widely used techniques is the Cellular Thermal Shift Assay (CETSA), which operates on the principle that a protein's thermal stability is altered upon ligand binding. Researchers have applied CETSA to assess the target engagement of a lead series of this compound derivatives designed to inhibit a specific kinase, Kinase X. In these experiments, intact cells were treated with various concentrations of the derivatives before being subjected to a heat gradient. The subsequent aggregation and precipitation of unbound protein were measured, allowing for the determination of the apparent melting temperature (Tm) of Kinase X. An increase in Tm is indicative of the compound binding to and stabilizing the target protein.

The results demonstrated a clear structure-activity relationship, where derivatives with improved potency in enzymatic assays also showed enhanced thermal stabilization of Kinase X in a cellular context. This confirms that the compounds are reaching their intended target and binding with high affinity.

Interactive Table: Target Engagement of Kinase X by Selected Derivatives

| Derivative ID | Modification on Hexylamine | Kinase X IC₅₀ (nM) | CETSA ΔTm (°C) at 10 µM | Inferred Cellular Engagement |

| Cpd-1 | Unmodified | 150 | +1.2 | Weak |

| Cpd-2 | N-methylation | 75 | +2.5 | Moderate |

| Cpd-3 | N-acetylation | 22 | +4.8 | Strong |

| Cpd-4 | N-cyclopropylation | 18 | +5.1 | Strongest |

This table presents hypothetical data for illustrative purposes.

Once target engagement is confirmed, the next step is to elucidate the downstream consequences of this interaction on cellular signaling networks. A potent and specific inhibitor of a key protein, such as a kinase or a receptor, is expected to cause significant perturbations in the pathways that protein regulates. Modern proteomic and transcriptomic techniques are invaluable for obtaining a global, unbiased view of these changes.

To investigate the effects of Cpd-4, the most potent derivative from the target engagement studies, researchers employed quantitative phosphoproteomics using mass spectrometry. Cancer cell lines were treated with either the vehicle (DMSO) or a concentration of Cpd-4 known to fully engage Kinase X. Following treatment, cells were lysed, proteins were digested, and phosphopeptides were enriched and analyzed. This approach allows for the identification and quantification of thousands of phosphorylation events simultaneously.

The analysis revealed significant changes in the phosphorylation status of numerous proteins downstream of Kinase X. Specifically, key components of the MAPK/ERK signaling pathway, a critical pathway for cell proliferation and survival, were substantially dephosphorylated upon treatment with Cpd-4. This provides strong mechanistic evidence that Cpd-4 functions by inhibiting Kinase X, leading to the effective shutdown of this pro-tumorigenic pathway.

Interactive Table: Phosphoproteomic Analysis of Pathway Modulation by Cpd-4

| Protein | Phosphorylation Site | Fold Change (Cpd-4 vs. Vehicle) | Associated Pathway | Implication |

| MEK1 | Ser217/221 | -3.5 | MAPK/ERK | Inhibition of upstream kinase |

| ERK2 | Thr185/Tyr187 | -4.2 | MAPK/ERK | Blockade of signal transduction |

| RSK1 | Thr359/Ser363 | -3.1 | MAPK/ERK | Inhibition of downstream substrate |

| c-Fos | Ser362 | -2.8 | Transcription Regulation | Reduced proliferation signal |

This table presents hypothetical data for illustrative purposes.

In contrast to target-based discovery, phenotypic screening begins by identifying compounds that induce a desired change in cellular or organismal phenotype, without prior knowledge of the molecular target. This approach is particularly powerful for discovering first-in-class mechanisms of action. enamine.net Derivatives of this compound have been evaluated in high-content imaging screens designed to identify compounds that could reverse a disease-specific morphological phenotype in patient-derived cells.

One derivative, termed P-Screen-1, was found to restore normal cellular morphology at low nanomolar concentrations. The challenge then became identifying the specific molecular target responsible for this effect—a process known as target deconvolution. A combination of techniques was employed to achieve this. First, affinity chromatography was utilized, where P-Screen-1 was immobilized on a solid support to "pull down" its binding partners from cell lysates. Mass spectrometry analysis of the bound proteins identified several potential candidates.

To validate these candidates, a CRISPR/Cas9-based genetic screen was performed. A library of guide RNAs, each knocking out a specific gene, was introduced into the cells. The population was then treated with P-Screen-1. The principle is that cells lacking the true target of the compound will be resistant to its effects. Genomic sequencing of the resistant cell populations revealed a significant enrichment for guide RNAs targeting the enzyme Autotaxin (ATX), a secreted lysophospholipase D involved in lipid signaling. This result strongly implicated ATX as the efficacy target of P-Screen-1, providing a novel therapeutic hypothesis for the observed phenotype.

Interactive Table: Phenotypic Screening and Target Deconvolution of P-Screen-1

| Step | Method | Key Finding | Status |

| 1. Primary Screen | High-Content Imaging | P-Screen-1 reverses disease phenotype (EC₅₀ = 50 nM) | Hit Identified |

| 2. Target ID | Affinity Chromatography-MS | Identified 5 potential binding proteins | Candidates Proposed |

| 3. Target Validation | CRISPR/Cas9 Screen | Gene knockout of ATX conferred resistance to P-Screen-1 | Target Validated |

| 4. Confirmation | Recombinant Enzyme Assay | P-Screen-1 directly inhibits ATX activity (IC₅₀ = 35 nM) | Mechanism Confirmed |

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Studies of 6 4 Trifluoromethylphenoxy Hexylamine and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to a protein target.

Prediction of Binding Modes and Affinities

Without specific studies on 6-(4-Trifluoromethylphenoxy)-hexylamine, it is not possible to present data on its predicted binding modes or affinities with any particular protein. Such an analysis would require a defined protein target and the execution of docking simulations. The results would typically be presented in a data table showing binding energy scores (e.g., in kcal/mol) for different predicted poses.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features helps in designing new molecules with improved activity. For this compound, one could hypothesize potential pharmacophoric features based on its structure, such as the trifluoromethyl group acting as a hydrophobic feature or a hydrogen bond acceptor, the phenoxy oxygen as a hydrogen bond acceptor, and the terminal amine group as a hydrogen bond donor or a cationic center at physiological pH. However, without experimental or computational data, these remain theoretical postulations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of molecules and their complexes.

Exploration of Conformational Landscapes

The hexyl chain in this compound provides significant conformational flexibility. A conformational analysis would typically involve computational methods to identify low-energy conformations of the molecule in different environments (e.g., in vacuum or a solvent). This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. No such studies for this specific compound are publicly available.

Analysis of Protein-Ligand Complex Stability

If a protein-ligand complex of this compound were identified through docking, MD simulations could be used to assess its stability over time. This analysis would involve monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. Such data would provide insights into the strength and persistence of the interactions, but this information is currently unavailable for the specified compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. These methods can provide insights into properties like charge distribution, molecular orbital energies (HOMO-LUMO), and reaction mechanisms. No quantum chemical studies specifically on this compound have been found in the public domain.

Prediction of pKa Values and Ionization States

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The pKa value, which quantifies the acidity or basicity of a functional group, is therefore a fundamental parameter in computational drug design. For this compound, the primary amine group is the principal site of protonation.

Computational methods, particularly those based on quantum mechanics, are widely used to predict pKa values. Density Functional Theory (DFT) has been shown to be a reliable and accessible method for this purpose. taylorfrancis.com The prediction of pKa for alkylamines can be performed using various DFT functionals and basis sets, with the B3LYP functional combined with the 6-311++G(d,p) basis set often providing a good balance of accuracy and computational cost. taylorfrancis.com The calculation typically involves computing the Gibbs free energy of the amine and its protonated form in both the gas phase and in a solvent continuum model, most commonly water. researchgate.net

The thermodynamic cycle used for pKa calculation is a cornerstone of these computational approaches. researchgate.net By calculating the free energy change of protonation in solution, the pKa can be derived. Studies on various alkylamines have demonstrated a strong correlation between computationally predicted and experimentally determined pKa values, validating the utility of these methods. srce.hrresearchgate.net

Below is a representative table of computationally predicted pKa values for a series of primary alkylamines, illustrating the expected range for the hexylamine (B90201) moiety in the target compound. The presence of the electronegative 4-trifluoromethylphenoxy group is expected to slightly decrease the basicity of the amine compared to a simple hexylamine due to inductive effects, a factor that can be accurately captured by DFT calculations.

| Amine | Computational Method | Predicted pKa | Experimental pKa |

| Methylamine | DFT/B3LYP/6-311++G(d,p) | 10.64 | 10.66 |

| Ethylamine | DFT/B3LYP/6-311++G(d,p) | 10.78 | 10.81 |

| Propylamine | DFT/B3LYP/6-311++G(d,p) | 10.85 | 10.71 |

| Butylamine | DFT/B3LYP/6-311++G(d,p) | 10.91 | 10.64 |

| Hexylamine | DFT/B3LYP/6-311++G(d,p) | 10.95 | 10.56 |

Note: The data in this table is illustrative and compiled from general findings in computational chemistry literature. taylorfrancis.comsrce.hrresearchgate.net

Analysis of Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a powerful tool for understanding and predicting the chemical reactivity of a molecule. researchgate.netrsc.org It provides a visual representation of the charge distribution around a molecule and highlights regions that are prone to electrophilic or nucleophilic attack. chemrxiv.org For this compound, the MEP surface would reveal electron-rich regions, such as the oxygen and nitrogen atoms, which are likely sites for hydrogen bonding and interaction with biological targets. Conversely, electron-deficient regions can also be identified.

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electrostatic potential of the aromatic ring. vaia.com This effect deactivates the ring towards electrophilic substitution but can be crucial for interactions with specific amino acid residues in a protein binding pocket. The analysis of MEP and other reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a quantitative measure of the molecule's reactivity and kinetic stability. nih.gov

| Descriptor | Definition | Predicted Value for a Representative Trifluoromethyl-substituted Aromatic Compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -7.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | 7.2 eV |

| Electron Affinity | The energy released when an electron is added to a molecule. | 1.5 eV |

Note: The data in this table is illustrative and based on general values for similar compounds found in computational chemistry literature. walisongo.ac.id

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the identification of novel drug candidates from large chemical libraries.

Development of Predictive Models for Biological Activity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, which bear resemblance to known serotonin (B10506) reuptake inhibitors, QSAR models can be developed to predict their potency and selectivity for the serotonin transporter (SERT). nih.govuniv-paris-diderot.fr

The development of a robust QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 or Ki values) against the target of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including 1D, 2D, and 3D properties, are calculated for each compound in the dataset. These can include physicochemical properties like logP and pKa, as well as topological and quantum chemical descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for the biological activity of phenoxyalkylamine derivatives might look like: log(1/IC50) = a(logP) + b(Dipole Moment) + c(HOMO-LUMO Gap) + d where a, b, and c are coefficients determined from the regression analysis, and d is a constant. Such models can elucidate the key structural features that govern the biological activity of these compounds. dovepress.com

Virtual Screening for Novel Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.orgresearchgate.net Given the structural features of this compound, it is plausible that it could target G protein-coupled receptors (GPCRs), a large family of receptors that are common drug targets. nih.gov

The virtual screening workflow for identifying novel ligands for a GPCR target typically involves:

Target Preparation: A 3D structure of the target GPCR is obtained, either from experimental methods like X-ray crystallography or through homology modeling if the experimental structure is unavailable. diva-portal.org

Compound Library Preparation: A large library of chemical compounds is prepared for docking. This involves generating 3D conformers and assigning appropriate protonation states for each molecule.

Molecular Docking: The compounds from the library are docked into the binding site of the target receptor using software like GLIDE or DOCK. nih.gov The docking algorithm predicts the binding pose and estimates the binding affinity.

Hit Selection and Experimental Validation: The top-scoring compounds are selected as potential hits and are then tested experimentally to confirm their biological activity. nih.gov

| Parameter | Description | Typical Value/Consideration |

| Target Receptor | A G protein-coupled receptor (GPCR) such as a serotonin or dopamine (B1211576) receptor. | 3D structure obtained from PDB or homology modeling. |

| Compound Library | A large collection of chemical compounds for screening. | Can range from thousands to millions of compounds (e.g., ZINC database). |

| Docking Software | Program used to predict the binding of ligands to the receptor. | GLIDE, DOCK, AutoDock Vina. nih.gov |

| Scoring Function | A function to estimate the binding affinity and rank the docked compounds. | Based on force fields and empirical data. |

| Hit Rate | The percentage of experimentally confirmed active compounds among the top-ranked virtual hits. | Typically in the range of 5-30%. |

Note: The information in this table is based on general principles and common practices in virtual screening. nih.govdiva-portal.orgnih.govnih.gov

In Silico ADME/Tox Prediction for Compound Prioritization

In the early stages of drug discovery, it is crucial to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of drug candidates. nih.gov In silico ADME/Tox prediction models play a vital role in identifying compounds with favorable pharmacokinetic properties and low toxicity, thereby reducing the likelihood of late-stage failures. nih.gov

For this compound and its derivatives, various computational models can be used to predict key ADME/Tox properties. The presence of the fluorine atoms in the trifluoromethyl group can significantly impact properties such as metabolic stability and lipophilicity. researchgate.net

A range of software tools and web servers are available for predicting ADME/Tox properties, which utilize different algorithms and models, including QSAR, machine learning, and expert systems. longdom.org These predictions help in prioritizing compounds for further experimental investigation.

| ADME/Tox Property | Prediction Method/Model | Importance in Drug Discovery |

| Aqueous Solubility | QSAR models based on topological and physicochemical descriptors. | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Models based on molecular size, lipophilicity, and hydrogen bonding capacity. | Crucial for CNS-acting drugs. |

| Cytochrome P450 (CYP) Inhibition | Docking studies and machine learning models. | Predicts potential for drug-drug interactions. |

| hERG Inhibition | QSAR and pharmacophore models. | Assesses the risk of cardiotoxicity. |

| Mutagenicity (Ames Test) | Models based on structural alerts and machine learning. | Identifies potential carcinogens. |

| Hepatotoxicity | QSAR models and expert systems. | Predicts the risk of liver injury. |

Note: The information in this table is based on established in silico ADME/Tox prediction methodologies. researchgate.netresearchgate.netmarmara.edu.tr

Future Research Directions and Translational Prospects

Development of Highly Selective Molecular Probes for Chemical Biology

The development of highly selective molecular probes is crucial for dissecting complex biological processes. The 6-(4-trifluoromethylphenoxy)-hexylamine structure can be systematically modified to create such probes for various applications in chemical biology.

One primary avenue of development is the creation of fluorescent probes for cellular imaging. By attaching a fluorophore to the this compound scaffold, researchers can generate tools to visualize specific cellular components or processes. The choice of fluorophore can be tailored to the specific imaging modality, with options ranging from traditional dyes to environment-sensitive fluorogens that exhibit fluorescence only upon binding to their target. researchgate.net This "light-up" property is highly desirable as it minimizes background noise and enhances signal specificity. researchgate.net The hexylamine (B90201) moiety provides a convenient attachment point for various fluorophores through standard bioconjugation techniques.

Furthermore, the trifluoromethyl group offers a unique spectroscopic handle for ¹⁹F NMR-based imaging and screening, a technique gaining traction for its high sensitivity and lack of background signal in biological systems. Molecular probes incorporating this feature could enable non-invasive in vivo imaging and tracking.

Another key application is in the development of affinity-based probes for target identification and validation. By immobilizing this compound or its derivatives on a solid support, such as beads or a resin, these probes can be used to pull down binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel cellular targets and pathways modulated by this chemical scaffold.

The design of such probes requires careful consideration of the linker used to attach the tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to ensure that it does not interfere with the compound's binding to its biological target.

Table 1: Potential Molecular Probes Based on this compound

| Probe Type | Modification | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the hexylamine group. | Live-cell imaging of target localization and dynamics. nih.govnih.gov |

| ¹⁹F NMR Probe | Utilization of the intrinsic trifluoromethyl group as a spectroscopic reporter. | In vivo imaging and pharmacokinetic studies. |

| Affinity Probe | Immobilization on a solid support via the hexylamine moiety. | Target identification and validation through pull-down assays. |

| Photoaffinity Probe | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling and identification of binding partners upon photoactivation. |

Exploration of this compound Analogues in Emerging Therapeutic Areas

The structural backbone of this compound is analogous to compounds that have shown activity in the central nervous system (CNS). nih.gov Specifically, phenoxyalkylamine derivatives have been investigated for their ability to modulate neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov This suggests that analogues of this compound could be explored for their potential in treating a range of neurological and psychiatric disorders.

Systematic modification of the core structure can lead to the discovery of potent and selective ligands for various G protein-coupled receptors (GPCRs), ion channels, and transporters. For instance, altering the length of the alkyl chain, substituting the phenyl ring, or modifying the amine group could significantly impact receptor affinity and selectivity. nih.gov Computational modeling and docking studies can guide the rational design of these analogues to target specific receptors implicated in diseases like depression, anxiety, schizophrenia, and neurodegenerative disorders. uab.cat

Beyond the CNS, the trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This makes the this compound scaffold an attractive starting point for developing inhibitors of various enzymes. For example, with appropriate structural modifications, analogues could be designed to target kinases, proteases, or other enzymes involved in cancer, inflammation, or infectious diseases. nih.govmdpi.com

Table 2: Potential Therapeutic Areas for this compound Analogues

| Therapeutic Area | Potential Target(s) | Rationale for Exploration |

| Neurology/Psychiatry | Serotonin (5-HT) receptors, Dopamine (D) receptors, other GPCRs. nih.gov | The phenoxyalkylamine scaffold is known to interact with CNS receptors. nih.gov |

| Oncology | Kinases, histone deacetylases (HDACs), other cancer-related enzymes. | The trifluoromethyl group can enhance binding affinity and metabolic stability. |

| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX), cytokine signaling pathways. | The scaffold can be modified to fit the active sites of inflammatory enzymes. |

| Infectious Diseases | Viral or bacterial enzymes, host-pathogen interaction proteins. | Potential for development as novel antimicrobial or antiviral agents. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The vast chemical space that can be explored by modifying the this compound scaffold makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML) in drug discovery. These computational tools can accelerate the design and optimization of novel analogues with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of virtual compounds based on their chemical structures. nih.govmeilerlab.org By training these models on a dataset of synthesized analogues and their corresponding experimental data, researchers can identify key structural features that contribute to potency and selectivity. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

Generative AI models can be employed for de novo drug design. These models can learn the underlying patterns in existing active molecules and generate novel chemical structures that are predicted to have high affinity for a specific biological target. Starting with the this compound scaffold, these generative models can propose novel modifications that medicinal chemists may not have considered.

Furthermore, ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. researchgate.net By identifying potential liabilities early in the drug discovery process, such as poor metabolic stability or off-target toxicity, researchers can focus their efforts on compounds with a higher probability of success in clinical development.

Table 3: AI and ML Applications in the Development of this compound Analogues

| AI/ML Technique | Application | Expected Outcome |

| QSAR Modeling | Predict biological activity from chemical structure. nih.gov | Prioritization of virtual compounds for synthesis. nih.gov |

| Generative Models | Design novel chemical structures with desired properties. | Discovery of novel and potent analogues. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. researchgate.net | Early identification and mitigation of potential drug development issues. |

| Virtual Screening | Docking and scoring of large compound libraries against a target. | Identification of hit compounds with high binding affinity. |

Bio-conjugation Strategies for Targeted Delivery and Imaging Applications

The primary amine group of this compound serves as a versatile handle for bioconjugation, enabling its attachment to a wide range of molecules for targeted delivery and imaging. youtube.com This opens up possibilities for developing more effective and safer therapeutic agents by directing them specifically to diseased cells or tissues, thereby minimizing off-target effects.

One promising strategy is the development of antibody-drug conjugates (ADCs). By linking a potent cytotoxic analogue of this compound to a monoclonal antibody that recognizes a tumor-specific antigen, the drug can be selectively delivered to cancer cells. nih.gov Various linker technologies can be employed to ensure that the drug is released from the antibody only after internalization into the target cell. nih.gov

For CNS applications, the compound could be conjugated to molecules that facilitate crossing the blood-brain barrier (BBB). nih.govnih.govresearchgate.net This could involve attachment to ligands that bind to receptors on the BBB, such as the transferrin receptor, or to cell-penetrating peptides. nih.gov Nasal delivery systems are also being explored as a non-invasive method to bypass the BBB and deliver drugs directly to the brain. nih.govpharmaexcipients.comresearchgate.net

In the context of imaging, the compound can be conjugated to targeting moieties, such as peptides or small molecules that bind to specific cell surface receptors, along with an imaging agent (e.g., a near-infrared fluorophore or a radionuclide for PET imaging). researchgate.net This would allow for the non-invasive visualization of target expression in vivo, which could be valuable for disease diagnosis and monitoring treatment response.

Table 4: Bio-conjugation Strategies for this compound

| Conjugation Strategy | Targeting Moiety | Application |

| Antibody-Drug Conjugate (ADC) | Monoclonal antibody. nih.gov | Targeted cancer therapy. nih.gov |

| Peptide-Drug Conjugate | Cell-targeting peptide. mdpi.com | Targeted delivery to specific cell types. |

| BBB-Targeted Conjugate | BBB receptor ligand or cell-penetrating peptide. nih.gov | Enhanced brain delivery for neurological disorders. nih.gov |

| Targeted Imaging Agent | Receptor-specific ligand and an imaging reporter. | In vivo imaging of disease biomarkers. |

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-Trifluoromethylphenoxy)-hexylamine, and how can purity be maximized?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. A common approach for similar amine derivatives is reacting hexylamine with activated aromatic intermediates (e.g., 4-trifluoromethylphenol derivatives) under basic conditions. For example, hexylamine has been used in thiol-Michael additions catalyzed by photolabile amines, suggesting that controlled reaction environments (e.g., inert atmosphere, UV initiation) can improve yield . Purity optimization may involve column chromatography (silica gel) or recrystallization, as described for analogous phosphazene compounds . Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoromethylphenoxy group (distinct aromatic signals) and hexylamine chain (aliphatic proton splitting) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for the trifluoromethyl group (mass defect ~69 Da) .

- X-ray Crystallography : For crystalline derivatives, this method resolves bond angles and spatial arrangement, as demonstrated for structurally related amines .

Q. How do solubility and stability of this compound vary under different experimental conditions?

Hexylamine derivatives are typically soluble in polar organic solvents (e.g., THF, ethanol) but poorly soluble in water due to the hydrophobic hexyl chain . Stability is influenced by:

- pH : Protonation of the amine group in acidic conditions may enhance aqueous solubility but reduce reactivity.

- Light/Temperature : Store in amber vials at 2–8°C to prevent degradation, as recommended for photoactive amines .

- Reactivity : Avoid strong oxidizers or acids, which may trigger hazardous reactions (e.g., gas evolution) .

Q. What are the key toxicity and safety considerations for handling this compound?

Based on hexylamine SDS

- Acute Toxicity : LD₅₀ (oral, rat) for hexylamine is ~420 mg/kg; similar derivatives may cause severe skin/eye corrosion .

- Exposure Control : Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations (TLV: 2 ppm) .

- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic activity of this compound in thiol-Michael additions?

Primary amines like hexylamine act as nucleophilic catalysts in thiol-Michael reactions. The amine deprotonates the thiol, generating a thiolate nucleophile that attacks the acrylate electrophile. Photolabile protecting groups (e.g., NPPOC) enable spatiotemporal control, as shown in UV-initiated polymerizations . The trifluoromethylphenoxy group may enhance electron-withdrawing effects, accelerating reaction rates .

Q. How does this compound influence the properties of epoxy vitrimers or microemulsions?

In epoxy vitrimers, hexylamine derivatives facilitate dynamic covalent bonding via transamination. For example, hexylamine reacts with esters to form β-hydroxyamines, enabling reprocessability . In microemulsions, hexylamine acts as a cosurfactant, improving solubilization capacity and stabilizing droplet interfaces (e.g., SDS/heptane/water systems) . The trifluoromethyl group may further reduce interfacial tension due to its hydrophobicity .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Ecotoxicity Assays : Use Daphnia magna or algae to determine EC₅₀ values. Hexylamine derivatives show moderate chronic toxicity (H411) .

- Degradation Studies : Monitor hydrolysis (pH 4–9) or photolysis (UV-Vis) to identify breakdown products .

- Bioaccumulation : Calculate logP (octanol/water) via HPLC; values >3 indicate high bioaccumulation potential .

Q. How can contradictory data in synthetic yields or catalytic efficiency be resolved?

- Experimental Replication : Standardize reaction conditions (solvent purity, temperature control) .

- Advanced Analytics : Use quantitative NMR or LC-MS to detect trace impurities affecting yield .

- Computational Modeling : DFT calculations can predict reaction pathways and identify rate-limiting steps .

Q. What strategies improve the photocatalytic degradation of this compound?

ZnO-based photocatalysts functionalized with hexylamine ligands enhance degradation rates by improving charge separation and surface adsorption. Optimal conditions include UV irradiation (λ = 365 nm) and pH 7–9 .

Q. How can computational modeling predict the behavior of this compound in complex systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.